5-Bromo-2H-indazole-3-sulfonamide
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Overview
Description
5-Bromo-2H-indazole-3-sulfonamide is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. The presence of bromine and sulfonamide groups in this compound imparts unique chemical properties, making it a valuable compound in various scientific research fields.
Mechanism of Action
Target of Action
Indole derivatives, which are structurally similar to indazoles, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole-based derivatives have been reported to demonstrate significant activity as cox-1 and cox-2 inhibitors . This suggests that 5-Bromo-2H-indazole-3-sulfonamide may interact with its targets in a similar manner, leading to changes in the activity of these enzymes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Result of Action
Given the potential biological activities associated with indole derivatives , this compound may exert a variety of effects at the molecular and cellular levels. These could include inhibition of enzyme activity, alteration of signal transduction pathways, modulation of gene expression, and induction of cell death in certain cell types .
Biochemical Analysis
Biochemical Properties
Indazole derivatives, including 5-Bromo-2H-indazole-3-sulfonamide, have been found to interact with multiple receptors, which makes them useful in the development of new therapeutic agents
Cellular Effects
Indazole derivatives have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects
Molecular Mechanism
It is known that indazole derivatives can bind with high affinity to multiple receptors , which could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2H-indazole-3-sulfonamide typically involves the bromination of 2H-indazole followed by sulfonamide formation. One common method includes:
Sulfonamide Formation: The brominated intermediate is then reacted with a sulfonamide source, such as sulfonyl chloride, in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2H-indazole-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the compound’s chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as palladium.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include 5-amino-2H-indazole-3-sulfonamide or 5-thio-2H-indazole-3-sulfonamide.
Oxidation and Reduction Products: These reactions can lead to the formation of sulfone or sulfoxide derivatives.
Scientific Research Applications
5-Bromo-2H-indazole-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2H-indazole-3-sulfonamide
- 5-Fluoro-2H-indazole-3-sulfonamide
- 5-Iodo-2H-indazole-3-sulfonamide
Uniqueness
5-Bromo-2H-indazole-3-sulfonamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
5-bromo-2H-indazole-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O2S/c8-4-1-2-6-5(3-4)7(11-10-6)14(9,12)13/h1-3H,(H,10,11)(H2,9,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSKFWOJCQSXFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1Br)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2172494-66-3 |
Source
|
Record name | 5-bromo-1H-indazole-3-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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